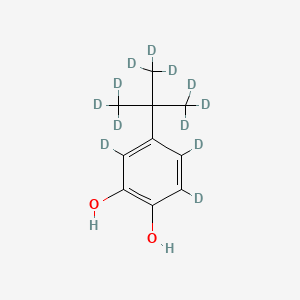

4-Tert-butyl-D9-catechol-3,5,6-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H14O2 |

|---|---|

Poids moléculaire |

178.29 g/mol |

Nom IUPAC |

3,4,6-trideuterio-5-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3/i1D3,2D3,3D3,4D,5D,6D |

Clé InChI |

XESZUVZBAMCAEJ-ZPMNDIOMSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])O)O)[2H] |

SMILES canonique |

CC(C)(C)C1=CC(=C(C=C1)O)O |

Origine du produit |

United States |

Synthetic Methodologies for Deuterium Incorporation in Catechol Derivatives

The synthesis of deuterated organic compounds, including catechol derivatives, is essential for a range of applications from mechanistic studies to use as internal standards in quantitative analysis. rsc.org The introduction of deuterium (B1214612) atoms can be achieved through various synthetic routes, typically involving either direct hydrogen-deuterium (H-D) exchange on the target molecule or its precursors, or by building the molecule from smaller, already deuterated starting materials. researchgate.net

Common strategies for deuterium incorporation relevant to the synthesis of compounds like 4-tert-butylcatechol (B165716) include:

Catalytic Hydrogen-Deuterium Exchange: This is a widely used method for regioselective deuteration. mdpi.com Transition metal catalysts, particularly palladium (Pd) and platinum (Pt), are effective in facilitating the exchange of hydrogen atoms with deuterium. researchgate.netmdpi.com The process often uses deuterium gas (D₂) or, for greener and more practical applications, heavy water (D₂O) as the deuterium source. mdpi.comresearchgate.net For instance, palladium on carbon (Pd/C) can be used with D₂O to selectively label various organic compounds under relatively mild conditions. mdpi.com In the context of a substituted catechol, such catalysts can be used to deuterate the aromatic ring.

Acid-Catalyzed Exchange: Strong deuterated acids can facilitate H-D exchange, particularly at activated positions on an aromatic ring. For example, deuterated trifluoroacetic acid has been successfully used for the regioselective deuterium labeling of catechol estrogens. nih.gov This method's applicability depends on the stability of the substrate under strong acidic conditions.

Use of Deuterated Reagents: Synthesis can be designed to incorporate deuterium by using deuterated reagents in key steps. Metal deuterides, such as lithium aluminum deuteride (B1239839) (LiAlD₄), are powerful reducing agents that can introduce deuterium while reducing functional groups. researchgate.netmdpi.com For a compound like 4-tert-butyl-D9-catechol-3,5,6-D3, the deuterated tert-butyl group (d9) would likely be introduced by using a deuterated tert-butylating agent during a Friedel-Crafts alkylation reaction on the catechol ring. The non-deuterated analogue, 4-tert-butylcatechol, is typically synthesized by reacting catechol with agents like isobutene, tert-butyl alcohol, or methyl tert-butyl ether (MTBE) in the presence of an acid catalyst. researchgate.netgoogle.comgoogle.com A deuterated version of this reaction would employ d9-isobutene or d9-tert-butyl alcohol.

The following table summarizes various approaches for deuterium incorporation.

| Method | Deuterium Source | Catalyst/Reagent | Typical Application/Selectivity |

| Catalytic H-D Exchange | D₂O, D₂ gas | Heterogeneous (e.g., Pd/C, Pt) or Homogeneous (e.g., Iridium complexes) Metal Catalysts | Benzylic positions, aromatic rings, selective exchange depending on catalyst. researchgate.netmdpi.com |

| Acid-Catalyzed Exchange | Deuterated Acids (e.g., D₂SO₄, CF₃CO₂D) | Acid itself acts as the catalyst | Activated aromatic positions. nih.gov |

| Base-Catalyzed Exchange | D₂O | Strong bases (e.g., NaOD) | Protons adjacent to carbonyls or other electron-withdrawing groups. |

| Deuterated Building Blocks | Deuterated Reagents (e.g., LiAlD₄, d-chloroform) | Varies by reaction | Incorporation of fully deuterated functional groups (e.g., -CD₃, -OCD₃). researchgate.net |

Methodologies for Deuterium Purity and Isotopic Enrichment Assessment in Labeled Compounds

Determining the isotopic purity and the degree of deuterium (B1214612) enrichment is a critical step following the synthesis of a labeled compound. rsc.org Isotopic enrichment refers to the mole fraction of the specific isotope (deuterium) at a particular labeled position, while isotopic purity relates to the percentage of molecules in the sample that contain the desired number of deuterium atoms. rsc.orgisotope.com Two primary analytical techniques are indispensable for this characterization: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. rsc.org

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC-MS) or using electrospray ionization (ESI-MS), is a powerful tool for assessing isotopic purity. nih.govresearchgate.net The technique separates and detects ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, a deuterated molecule will have a higher mass than its non-deuterated counterpart.

By analyzing the mass spectrum, one can observe a cluster of peaks corresponding to the different isotopologues (e.g., molecules with d0, d1, d2...dn deuterium atoms). The relative intensity of these peaks is used to calculate the isotopic purity of the compound. nih.govresearchgate.net This method is highly sensitive, requires very little sample, and is rapid, making it suitable for in-situ analysis and monitoring reactions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential technique that provides detailed information about both the location and the level of deuterium incorporation. rsc.orggoogle.com

Proton NMR (¹H NMR): In ¹H NMR, the incorporation of a deuterium atom at a specific position in the molecule results in the disappearance or reduction of the corresponding proton signal. nih.gov By comparing the integration of a signal in the deuterated sample to the same signal in a non-deuterated standard, one can quantify the percentage of deuterium incorporation at that specific site. google.com

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. It provides direct evidence of where the deuterium atoms are located within the molecular structure. nih.gov Quantitative ²H NMR can be used to directly measure the amount of deuterium in the compound and calculate the isotopic abundance. google.comnih.gov

| Analytical Technique | Principle | Information Provided | Advantages |

| Mass Spectrometry (MS) | Separates ions by mass-to-charge ratio. Deuterated isotopologues are heavier. | Isotopic purity, distribution of isotopologues (d0, d1, etc.). nih.gov | High sensitivity, rapid analysis, low sample consumption. researchgate.net |

| Proton NMR (¹H NMR) | Measures the reduction in the integral of proton signals upon deuteration. | Site-specific deuterium incorporation level, structural integrity. rsc.orgnih.gov | Provides precise locational information, well-established quantitative methods (qNMR). google.com |

| Deuterium NMR (²H NMR) | Directly detects signals from deuterium nuclei. | Confirms site of labeling, direct measurement of deuterium content. nih.gov | Unambiguous confirmation of deuterium presence and location. google.com |

Advanced Analytical Applications of 4 Tert Butyl D9 Catechol 3,5,6 D3

Role as an Isotopic Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely adopted technique to ensure precision and accuracy. 4-Tert-butyl-D9-catechol-3,5,6-D3, with its deuterium-labeled tert-butyl group and catechol ring, is chemically almost identical to its unlabeled counterpart but is distinguishable by its higher mass. This property allows it to be added to a sample at a known concentration at the beginning of the analytical workflow.

The fundamental principle is that the SIL-IS experiences the same physical and chemical variations as the target analyte throughout sample preparation, chromatography, and ionization. chromatographyonline.com By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process can be normalized, leading to more reliable and reproducible quantification. chromatographyonline.comnih.gov

Enhancement of Precision and Accuracy in Complex Biological and Environmental Matrices

Biological and environmental samples are notoriously complex, containing a multitude of components that can interfere with the analysis of a target analyte. longdom.org The use of this compound as an internal standard is particularly advantageous in these matrices. Because it co-elutes with the analyte of interest, it experiences similar matrix effects, which can significantly impact the accuracy of measurements. longdom.org This co-elution ensures that any signal suppression or enhancement caused by the matrix affects both the analyte and the internal standard proportionally. longdom.org The consistent ratio between the two allows for more precise and accurate quantification, even in the presence of high levels of interfering substances like proteins, lipids, and salts. longdom.org

Compensation for Ion Suppression and Matrix Effects in LC-MS and GC-MS

Ion suppression is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal. longdom.org this compound helps to compensate for these effects. Since the internal standard and the analyte have very similar physicochemical properties, they are affected by ion suppression to a similar degree. longdom.org By normalizing the analyte's response to that of the internal standard, the variability introduced by matrix effects can be effectively minimized, leading to more robust and reliable quantitative results. chromatographyonline.com This is a crucial advantage, especially when dealing with complex samples where matrix effects are pronounced. longdom.org

Development and Validation Protocols for Isotope Dilution Mass Spectrometry Methods

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and is often used for reference measurement procedures. nih.gov The development and validation of IDMS methods rely heavily on the availability of high-purity, well-characterized isotopic internal standards like this compound. nih.govdiva-portal.org

Validation protocols for such methods typically involve a rigorous evaluation of several performance characteristics, including:

Precision: Assessing the closeness of agreement between independent test results.

Trueness (Accuracy): Determining the closeness of the mean of a set of measurement results to the actual value.

Linearity: Evaluating the ability of the method to produce test results that are directly proportional to the concentration of the analyte.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with an acceptable level of precision and accuracy.

Specificity: Ensuring that the signal measured is solely from the analyte of interest.

Matrix Effects: Quantifying the influence of the sample matrix on the analytical signal. nih.gov

The use of this compound in these protocols allows for the establishment of robust and reliable analytical methods that meet stringent regulatory and quality control standards. diva-portal.org

Integration in Multi-Omics Profiling Techniques

The application of this compound extends into the dynamic field of multi-omics, where comprehensive molecular profiles are generated to understand complex biological systems.

Application in Metabolomics for Relative and Absolute Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, benefits greatly from the use of isotopic internal standards. nih.gov In both relative and absolute quantification studies, this compound can be used to normalize for variations in sample preparation and instrument response. This is critical for obtaining high-quality data that can be reliably compared across different samples and experimental conditions. nih.gov The use of such standards helps to correct for artifacts that could otherwise lead to erroneous biological interpretations. nih.gov

Utility in Tracing Metabolite Turnover and Flux Rates

Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing insights into the rates of metabolic reactions, known as metabolic flux. nih.govnih.gov While this compound itself is not typically used as a tracer that is metabolized, it serves as an essential internal standard in the analytical methods that measure the incorporation of stable isotope-labeled precursors (like ¹³C-glucose or ¹⁵N-glutamine) into downstream metabolites. nih.govnorthwestern.edu By ensuring the accurate quantification of these labeled metabolites, it enables researchers to precisely calculate metabolite turnover and flux rates, providing a dynamic view of cellular metabolism. nih.govspringernature.com

Applications in Environmental Fate and Exposure Assessment Researchnih.gov

In the field of environmental research, understanding the persistence, transformation, and ultimate fate of chemical pollutants is critical for assessing their potential impact on ecosystems and human health. Isotopically labeled compounds like this compound are indispensable for this purpose. They allow scientists to track minute quantities of substances in complex environmental matrices such as water, soil, and sediment.

Tracing the Environmental Transformation and Degradation Pathways of Related Compoundsnih.govsemanticscholar.org

The use of stable isotope-labeled compounds is a definitive method for elucidating the transformation and degradation pathways of environmental contaminants. semanticscholar.org this compound is particularly valuable for studying the environmental fate of 4-tert-butylphenol (B1678320), a widely used industrial chemical that has been identified as an endocrine disruptor. nih.govresearchgate.net

Research has shown that 4-tert-butylphenol can be microbially degraded in the environment. One of the primary initial transformation steps is the hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol (B165716). nih.gov Subsequently, the aromatic ring of 4-tert-butylcatechol can be cleaved and further metabolized by microorganisms. nih.gov

By introducing this compound into an environmental simulation (e.g., a soil microcosm or a water/sediment system), researchers can accurately trace its fate. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can distinguish the deuterated (D9 and D3) compound and its subsequent degradation products from their non-labeled (native) counterparts. This allows for the unambiguous identification of transformation products and the precise measurement of degradation rates without interference from background levels of the native compound.

A study on the degradation of 4-tert-butylphenol by the bacterium Sphingobium fuliginis TIK-1 identified 4-tert-butylcatechol as the first major metabolite. nih.gov The subsequent degradation followed a meta-cleavage pathway of the catechol ring. nih.gov Using a labeled tracer like this compound in similar studies would enable precise tracking of these downstream metabolites.

Table 1: Potential Transformation Products Traced by this compound

| Parent Compound | Initial Transformation Product | Key Downstream Metabolites | Analytical Technique |

|---|---|---|---|

| Deuterated 4-tert-butylphenol | This compound | Deuterated meta-cleavage products, deuterated aliphatic acids | GC-MS, LC-MS/MS |

This table is illustrative, based on known degradation pathways of the non-labeled analogue. The use of the deuterated compound allows for precise identification of these products in complex samples.

Quantitative Analysis of Pollutants and Their Derivatives in Environmental Samplesnih.gov

Accurate quantification of pollutants is essential for risk assessment and regulatory monitoring. Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high precision and accuracy. nih.gov In this context, this compound serves as an ideal internal standard for the determination of 4-tert-butylcatechol and its precursor, 4-tert-butylphenol, in various environmental samples.

The methodology involves adding a known quantity of the deuterated standard to a sample prior to extraction and analysis. Because the labeled standard has virtually identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation (e.g., extraction, cleanup) and the same response variations during instrumental analysis. nih.govnih.gov

By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard using a mass spectrometer, the concentration of the pollutant can be calculated with high accuracy, effectively correcting for both matrix-induced signal suppression or enhancement and analyte loss during sample workup. This approach significantly improves the reliability of data compared to external or internal calibration methods that use non-isotopic standards. nih.gov

Analytical methods using ID-GC-MS have been successfully developed for other alkylphenols in complex matrices, demonstrating excellent precision and recovery. nih.gov A similar approach using this compound would provide robust and defensible data for environmental monitoring programs focused on alkylphenolic compounds.

Table 2: Illustrative Analytical Parameters for Quantification using a Labeled Standard

| Parameter | Typical Value | Significance |

|---|---|---|

| Analytical Method | Isotope Dilution GC-MS or LC-MS/MS | Provides high selectivity and sensitivity for complex matrices. |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | Enables the measurement of trace levels of the pollutant in water. researchgate.net |

| Limit of Quantification (LOQ) | 0.15 - 2.0 µg/L | Defines the lowest concentration that can be reliably measured. researchgate.net |

| Recovery (%) | 90 - 110% | Use of an isotopic standard corrects for losses, leading to high accuracy. nih.gov |

| Relative Standard Deviation (RSD) | < 10% | Indicates high precision and reproducibility of the measurement. researchgate.net |

This table presents typical performance data for quantitative methods using isotope dilution analysis for related compounds, illustrating the expected performance when using this compound.

Mechanistic and Kinetic Isotope Effect Studies Utilizing Deuterium Labeling

Elucidation of Reaction Pathways and Intermediate Formation

Deuterium (B1214612) labeling has been instrumental in clarifying the intricate mechanisms of catechol reactions, particularly in the realms of aromatic hydroxylation and oxidation, as well as in understanding the behavior of radical species.

Investigations into Aromatic Ring Hydroxylation and Oxidation Mechanisms

The introduction of a hydroxyl group onto an aromatic ring is a fundamental transformation in both biological and industrial processes. fiveable.me Deuterium labeling studies have been pivotal in distinguishing between different proposed mechanisms for this reaction. chemistryviews.org For instance, the hydroxylation of aromatic compounds can proceed through various intermediates, such as epoxides or carbocations. researchgate.net By labeling specific positions on the aromatic ring with deuterium, researchers can trace the fate of these labels in the final phenolic products.

Studies on enzymes like toluene (B28343) 4-monooxygenase, which hydroxylates aromatic substrates, have utilized specifically deuterated toluenes to probe the reaction mechanism. nih.govnih.gov The observation of inverse intramolecular isotope effects (where the deuterated position is hydroxylated faster) suggests a change in hybridization from sp2 to sp3 at the carbon atom undergoing hydroxylation. nih.govnih.gov This finding is consistent with mechanisms involving the formation of a transient epoxide intermediate. nih.govnih.gov Furthermore, the pattern of deuterium retention or loss in the products provides detailed information about the subsequent opening of this epoxide ring, which is influenced by the enzyme's active site. nih.govnih.gov

In non-enzymatic systems, such as advanced oxidation technologies, deuterium-labeled substrates like toluene and p-xylene (B151628) have also been used to unravel hydroxylation mechanisms. chemistryviews.org The detection of a "1,2-NIH shift," where a deuterium atom migrates to an adjacent carbon on the ring during hydroxylation, points to the existence of multiple pathways for attaching the hydroxyl group. chemistryviews.org

Studies on Radical Processes and Electron Transfer Reactions in Phenolic Systems

Phenolic compounds, including catechols, are well-known for their ability to participate in radical scavenging and electron transfer reactions. researchgate.netfrontiersin.org Deuterium labeling is a key technique for studying these processes. The formation of a phenoxy radical is often the initial step in the coupling reactions of phenols. frontiersin.org The presence of deuterium at a position involved in hydrogen atom transfer (HAT) can significantly alter the reaction rate, providing evidence for a radical-mediated pathway. researchgate.net

For example, in studies of the antioxidant activity of phenolic compounds, deuterium labeling can help to elucidate the primary mechanism of action, whether it be hydrogen atom transfer or single-electron transfer. frontiersin.org The magnitude of the kinetic isotope effect can distinguish between these pathways. Furthermore, deuterium labeling experiments, in conjunction with techniques like cyclic voltammetry, have been used to develop and optimize electrosynthetic methods involving radical processes in phenolic systems. researchgate.net

Quantitative Analysis of Primary and Secondary Kinetic Isotope Effects (KIEs)

Determination of Rate-Determining Steps in Complex Reaction Sequences

In the context of catechol chemistry, if the oxidation of a catechol to its corresponding quinone involves the cleavage of a phenolic O-H bond in the slowest step, replacing the hydrogen with deuterium will result in a measurable decrease in the reaction rate. By synthesizing deuterated starting materials and comparing their reaction rates to the non-deuterated analogues, chemists can pinpoint the RDS. epfl.ch This method has been widely applied in various chemical and biochemical reactions to identify the turnover-limiting step. wikipedia.orgepfl.ch

It is important to note that the interpretation of KIEs requires a comprehensive understanding of the entire reaction mechanism, as steps preceding the RDS can also influence the observed isotope effect. osti.gov

Assessment of Quantum Tunneling Contributions to Reaction Kinetics

While not explicitly detailed for "4-Tert-butyl-D9-catechol-3,5,6-D3" in the provided search results, the assessment of quantum tunneling is a key application of KIE studies, particularly for hydrogen transfer reactions. Quantum tunneling occurs when a particle passes through an energy barrier rather than over it. For hydrogen, being a light particle, tunneling can be a significant contributor to the reaction rate, especially at lower temperatures.

Unusually large primary KIEs (often well above the semi-classical limit of ~7 at room temperature) and a non-linear temperature dependence of the KIE are considered strong indicators of quantum tunneling. The study of such effects in phenolic systems would provide deeper insights into the fundamental nature of hydrogen transfer processes.

Influence of Solvent and Temperature on Observed KIEs

The magnitude of a kinetic isotope effect can be influenced by external factors such as the solvent and temperature. nih.govirb.hrresearchgate.net Temperature affects the vibrational energy levels of the C-H and C-D bonds, and thus the difference in zero-point energies, which is a primary contributor to the KIE. mdpi.com Generally, KIEs decrease as the temperature increases.

The solvent can influence the KIE by altering the structure of the transition state or by participating directly in the reaction. mdpi.com For example, a solvent that forms strong hydrogen bonds with the phenolic hydroxyl group could affect the O-H bond strength and, consequently, the observed KIE for reactions involving the cleavage of this bond. Studies on the extraction of phenolic compounds have shown that both solvent composition and temperature significantly impact the process. nih.govirb.hrmdpi.commdpi.com While these studies focus on extraction efficiency rather than reaction kinetics, they highlight the sensitivity of phenolic systems to their environment.

Interactive Data Table: Illustrative Kinetic Isotope Effects in Phenolic Systems

This table presents hypothetical data to illustrate the concepts discussed. Actual experimental values would be required for a specific reaction of this compound.

| Reaction Condition | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Implied Rate-Determining Step |

| Oxidation in Acetonitrile at 25°C | 5.0 x 10⁻⁴ | 8.3 x 10⁻⁵ | 6.0 | Phenolic O-H bond cleavage |

| Oxidation in Water at 25°C | 4.5 x 10⁻⁴ | 9.0 x 10⁻⁵ | 5.0 | Phenolic O-H bond cleavage (solvent effect) |

| Oxidation in Acetonitrile at 50°C | 1.5 x 10⁻³ | 3.3 x 10⁻⁴ | 4.5 | Phenolic O-H bond cleavage (temperature effect) |

| Aromatic Ring Coupling | 2.1 x 10⁻⁵ | 2.0 x 10⁻⁵ | 1.05 | C-C bond formation (not involving C-H/D cleavage) |

Advanced Spectroscopic Investigations Leveraging Deuterium Labels in Catechols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Exchange Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules in solution. The introduction of deuterium (B1214612) labels offers unique advantages for studying dynamic processes and intermolecular interactions.

Deuterium labeling is instrumental in studying the kinetics and mechanisms of hydrogen/deuterium (H/D) exchange on aromatic rings. In catechols, the protons on the aromatic ring can undergo exchange with deuterium from a deuterated solvent. This process can be monitored by ¹H NMR spectroscopy by observing the time-dependent changes in the peak areas of the aromatic protons. nih.gov

For instance, studies on similar phenolic compounds like flavanols have shown that H/D exchange occurs at specific positions on the aromatic ring, and the rate of this exchange is influenced by factors such as pH, temperature, and the electronic properties of substituents. nih.gov The exchange mechanism can proceed through an electrophilic aromatic substitution, where a deuterated species (like D₃O⁺) attacks the electron-rich aromatic ring. nih.govyoutube.com The presence of activating groups, such as the hydroxyl groups in catechol, facilitates this exchange. In the case of 4-Tert-butyl-D9-catechol-3,5,6-D3, the deuterium atoms on the catechol ring (positions 3, 5, and 6) and the tert-butyl group are stable under typical NMR conditions, but the phenolic protons will readily exchange with deuterium from solvents like D₂O. Studying the reverse exchange (D to H) in a protic solvent could provide insights into the relative reactivity of the different positions on the catechol ring.

A generalized mechanism for deuterium exchange on an activated aromatic ring can be described as follows:

Attack of a deuterated electrophile (e.g., D⁺ from D₂SO₄) on the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). youtube.com

Departure of a proton from the carbon atom that was attacked by the deuteron, regenerating the aromatic system, now with a deuterium atom in place of a hydrogen atom. youtube.com

The rate of this exchange can be quantified by fitting the decay of the proton signal and the appearance of the deuterated species' signals to appropriate kinetic models. nih.gov

The tert-butyl group in 4-tert-butylcatechol (B165716) serves as a sensitive probe for conformational dynamics and intermolecular interactions. The nine equivalent deuterium atoms in the D9-tert-butyl group give rise to a sharp and intense signal in ²H NMR, which can be monitored to study the molecule's behavior in different environments.

NMR techniques, such as the measurement of Nuclear Overhauser Effects (NOEs), can reveal through-space interactions between the tert-butyl group and other parts of the molecule or with neighboring molecules. nih.gov While direct observation of NOEs involving deuterium is less common, the presence of the deuterated tert-butyl group can simplify the ¹H NMR spectrum by removing the large signal from the C(CH₃)₃ protons, allowing for clearer observation of other proton signals and their interactions.

Furthermore, the chemical shift of the remaining protons on the aromatic ring can be sensitive to intermolecular interactions, such as hydrogen bonding. smbstcollege.com The formation of hydrogen bonds, either intramolecularly between the two hydroxyl groups or intermolecularly with solvent molecules or other solutes, can be studied by observing changes in the chemical shifts of the phenolic and aromatic protons upon changes in solvent, concentration, or temperature. smbstcollege.com Deuterium labeling of the hydroxyl groups (by exchange with a deuterated solvent) is a standard technique to identify the OH signals in the ¹H NMR spectrum.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Catechol Derivatives

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Catechol | 1, 2 | - | 145.0 |

| 3, 6 | 6.88 | 115.8 | |

| 4, 5 | 6.78 | 121.0 | |

| 4-tert-Butylcatechol | 1 | - | 143.5 |

| 2 | - | 142.0 | |

| 3 | 6.75 | 112.0 | |

| 4 | - | 140.8 | |

| 5 | 6.80 | 115.5 | |

| 6 | 6.65 | 112.5 | |

| C(CH₃)₃ | - | 34.5 | |

| C(CH₃)₃ | 1.40 | 31.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is illustrative and based on typical values for these classes of compounds.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Fingerprinting

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. Deuterium labeling is an invaluable tool in mass spectrometry for elucidating fragmentation pathways and for tracing the fate of molecules in complex systems. rsc.org

When a deuterated compound like this compound is used in metabolic or environmental fate studies, its metabolites or transformation products will retain some or all of the deuterium atoms. This results in a unique isotopic signature that allows for their easy identification in a complex mixture using mass spectrometry. nih.gov The mass of the metabolite will be shifted by a specific number of daltons corresponding to the number of deuterium atoms retained, making it stand out from the background of naturally occurring, non-deuterated compounds. frontiersin.org

For example, if 4-tert-butylcatechol undergoes hydroxylation on the aromatic ring, the resulting product will have a mass that is 16 Da (for the addition of an oxygen atom) plus the mass of the retained deuterium atoms higher than the parent compound. This allows for the confident identification of metabolites even at very low concentrations. nih.gov Stable isotope labeling is a powerful technique for tracing the biotransformation of catechols and identifying the enzymatic pathways involved. nih.gov

Interactive Table: Expected Mass Shifts in Metabolites of this compound

| Metabolic Transformation | Change in Molecular Formula | Expected Mass Shift (Da) |

| Hydroxylation | +O | +16 |

| Glucuronidation | +C₆H₈O₆ | +176 |

| Sulfation | +SO₃ | +80 |

| Methylation | +CH₂ | +14 |

| Ring Cleavage | Varies | Varies |

Note: The observed mass shift will be relative to the deuterated parent compound. The number of retained deuterium atoms will influence the final mass of the metabolite.

The fragmentation of ions in a mass spectrometer can sometimes be accompanied by the scrambling or rearrangement of atoms, including hydrogen and deuterium. spectroscopyonline.com Studying the fragmentation patterns of specifically labeled compounds like this compound can provide fundamental insights into these gas-phase ion chemistry processes. nih.gov

For instance, upon electron ionization, the molecule will form a molecular ion which then undergoes fragmentation. The masses of the resulting fragment ions will indicate which parts of the molecule have retained the deuterium labels. wikipedia.org If deuterium atoms from the tert-butyl group are found in fragments containing the aromatic ring, it would be evidence for scrambling. Conversely, if the fragmentation pattern shows clean losses of deuterated and non-deuterated fragments, it can be used to deduce the fragmentation mechanism. libretexts.orglibretexts.org

For catechols, common fragmentation pathways involve the loss of CO, CHO, and cleavage of the tert-butyl group. The presence of deuterium labels helps to distinguish between different possible fragmentation pathways. For example, the loss of a methyl radical from the tert-butyl group would result in a loss of 18 Da (for CD₃) instead of 15 Da (for CH₃).

Advanced Spectroscopic Techniques for Excited State Dynamics

The photophysical and photochemical properties of catechols can be investigated using advanced spectroscopic techniques like time-resolved fluorescence and transient absorption spectroscopy. These methods probe the behavior of molecules in their electronically excited states. Deuterium labeling can influence the lifetimes of excited states by altering the rates of non-radiative decay processes. This is known as the deuterium isotope effect on excited state dynamics.

For molecules that can undergo excited-state intramolecular proton transfer (ESIPT), such as some derivatives of catechols, replacing the phenolic protons with deuterium can significantly slow down the rate of proton transfer. mdpi.com This allows for a more detailed investigation of the dynamics of this ultrafast process. While 4-tert-butylcatechol itself is not a classic ESIPT system, the principles of using deuterium substitution to study excited-state dynamics are broadly applicable to related phenolic compounds. mdpi.com The investigation of such isotope effects provides valuable data for understanding the fundamental mechanisms of photochemical reactions and energy dissipation in molecules. rsc.orgchemrxiv.org

Femtosecond Transient Electronic Absorption Spectroscopy

Femtosecond Transient Electronic Absorption Spectroscopy (fs-TEAS) is a pump-probe technique that allows for the real-time observation of ultrafast molecular processes, such as internal conversion and intersystem crossing, which occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. In a typical fs-TEAS experiment, a short "pump" pulse excites the molecule to a higher electronic state. A subsequent, time-delayed "probe" pulse then measures the absorption of the transient excited species. By varying the delay time between the pump and probe pulses, a spectrum of the excited state's absorption can be constructed as a function of time, revealing the lifetimes and decay pathways of transient species.

For a molecule like this compound, fs-TEAS can be employed to monitor the fate of the molecule after UV photoexcitation. Studies on the analogous non-deuterated compound, 4-tert-butylcatechol (4-TBC), have shown that upon excitation, the molecule can decay via several pathways, including the formation of a catechoxyl radical and intersystem crossing to a triplet state. The presence of deuterium labels in this compound is expected to influence these decay dynamics.

The deuteration of the tert-butyl group (D9) and the catechol ring (D3) would lead to a decrease in the vibrational frequencies of C-D and O-D bonds compared to their C-H and O-H counterparts. This change in vibrational energy levels can affect the efficiency of non-radiative decay channels. For instance, the rate of internal conversion and intersystem crossing is often dependent on the vibrational overlap between electronic states. The altered vibrational landscape due to deuteration can modify this overlap, potentially leading to longer excited-state lifetimes.

Table 1: Expected Influence of Deuteration on fs-TEAS Observables for 4-Tert-butyl-catechol

| Spectroscopic Parameter | 4-tert-butylcatechol (4-TBC) | This compound (Expected) | Rationale for Expected Change |

| Excited State Lifetime | Shorter | Longer | The kinetic isotope effect can slow down non-radiative decay pathways, such as intersystem crossing and internal conversion, due to the lower vibrational frequencies of C-D and O-D bonds, leading to a longer-lived excited state. |

| Radical Formation Quantum Yield | Higher | Lower | If radical formation involves a proton-coupled electron transfer step, the heavier deuterium will move more slowly, potentially reducing the efficiency of this process. |

| Intersystem Crossing Rate | Faster | Slower | The change in vibrational state density and Franck-Condon factors upon deuteration can decrease the rate of spin-orbit coupling, which governs intersystem crossing. |

This table is based on established principles of deuterium isotope effects and published data on analogous non-deuterated compounds. Specific values for the deuterated compound require direct experimental measurement.

Time-Resolved Velocity Map Ion Imaging

Time-Resolved Velocity Map Ion Imaging (TR-VMI) is a powerful experimental technique that provides detailed information about the dynamics of photodissociation events. In a TR-VMI experiment, a molecule is first excited by a pump laser pulse, and after a specific time delay, a second laser pulse (the probe) ionizes the resulting photofragments. These ions are then accelerated by an electric field towards a position-sensitive detector. The resulting image is a 2D projection of the 3D velocity distribution of the ions. By analyzing this image, one can determine the kinetic energy and angular distribution of the photofragments.

When applied to this compound, TR-VMI can be used to study the dissociation channels following photoexcitation. For example, if the molecule dissociates into a hydrogen (or deuterium) atom and a corresponding radical, VMI can measure the speed and direction of the ejected atom. This information, through the conservation of momentum, also reveals the internal energy distribution of the co-fragment.

The deuterium labels in this compound would have a significant impact on the TR-VMI results. The most direct effect would be on the mass of the ejected fragments. Dissociation of a D atom from the hydroxyl group or the tert-butyl group would result in different kinetic energy release profiles compared to the dissociation of an H atom from the non-deuterated analogue.

Furthermore, the kinetic isotope effect can influence the branching ratios between different dissociation channels. If there are competing pathways, one involving the cleavage of a C-H bond and another a C-D bond, the C-H bond will typically break more readily due to its lower bond dissociation energy and higher vibrational frequency. By comparing the VMI data from 4-TBC and its deuterated counterpart, the role of specific H/D atoms in the photodissociation dynamics can be precisely mapped.

Table 2: Expected Photofragment Analysis using TR-VMI for this compound

| Photofragment | Expected Kinetic Energy Release | Information Gained | Influence of Deuterium |

| D atom | Bimodal distribution | Provides information on the different dissociation pathways (e.g., from the hydroxyl group vs. the tert-butyl group) and the internal energy of the remaining radical. | The kinetic energy distribution will differ from that of H atoms from the non-deuterated analogue due to the mass difference and potential changes in dissociation dynamics. |

| Catechoxyl Radical | Dependent on D atom kinetic energy | Reveals the vibrational and rotational state of the radical fragment after dissociation. | The internal energy distribution may be altered due to the different zero-point energies of the deuterated precursor. |

| Tert-butyl Radical | Lower probability | Indicates fragmentation of the tert-butyl group. | The probability of this channel might be affected by the strengthening of the C-D bonds compared to C-H bonds. |

This table presents expected outcomes based on the principles of photodissociation dynamics and isotope effects. Definitive results would require experimental investigation of this compound.

Emerging Research Avenues and Future Directions for Deuterated Catechol Research

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of selectively or fully deuterated molecules like 4-tert-butyl-D9-catechol-3,5,6-D3 is foundational to their application in research. The advancement of more efficient and cost-effective deuteration methods is a critical area of ongoing development. simsonpharma.com Historically, methods like the electrolysis of water were energy-intensive processes for obtaining deuterium (B1214612) oxide (D₂O), a primary source for deuterium. libretexts.org Modern chemical methods, such as the Girdler sulfide (B99878) process, have improved large-scale production, but the synthesis of complex deuterated organic molecules still presents challenges. libretexts.org

Current research focuses on several innovative approaches to deuteration:

Direct H/D Exchange: This method involves swapping hydrogen atoms for deuterium, often catalyzed by acids, bases, or metals. For aromatic compounds, using a labeled strong acid like D₂SO₄ in D₂O can effectively replace ring hydrogens with deuterium through electrophilic aromatic substitution. youtube.com This technique is powerful due to its simplicity, relying on a large excess of the deuterated reagent to drive the exchange to completion. youtube.com

Catalytic Deuteration: Metal-catalyzed reactions using deuterium gas (D₂) are employed to saturate double bonds, effectively adding deuterium across a molecule. simsonpharma.com Recent advances include one-pot reactions where catalytic deuteration can simultaneously deprotect other functional groups, streamlining the synthesis process. unimi.it

Use of Deuterated Reagents and Precursors: A highly versatile strategy involves incorporating deuterium by using building blocks that are already deuterated. simsonpharma.combeilstein-journals.org This includes deuterated solvents, alkylating agents (like CD₃I), and more complex precursors. simsonpharma.com Multicomponent reactions (MCRs) are emerging as a powerful tool, allowing for the rapid assembly of complex deuterated molecules from simple, pre-labeled starting materials like deuterated aldehydes or isonitriles. beilstein-journals.orgresearchgate.net This approach is particularly valuable for site-selective labeling to probe specific metabolic pathways. beilstein-journals.org

Enzymatic Synthesis: Leveraging the specificity of enzymes, researchers can incorporate deuterium into molecules at precise locations. simsonpharma.com This biological approach offers unparalleled selectivity for complex structures.

These evolving methodologies are making a wider array of deuterated compounds, including heavily labeled catechols, more accessible for research, thereby expanding their potential applications. hwb.gov.in

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Direct H/D Exchange | Exchanging protons with deuterons using a deuterated solvent or acid catalyst (e.g., D₂O, D₂SO₄). | Simple procedure, useful for molecules with acidic protons or for aromatic rings. | youtube.com |

| Catalytic Hydrogenation | Using deuterium gas (D₂) and a metal catalyst to add deuterium across double or triple bonds. | High levels of deuterium incorporation, can be combined with other reaction steps. | simsonpharma.comunimi.it |

| Deuterated Reagents/Precursors | Building the target molecule from smaller, pre-deuterated starting materials. | Allows for precise, site-specific labeling and high isotopic enrichment. | simsonpharma.combeilstein-journals.org |

| Enzymatic Synthesis | Utilizing enzymes to selectively incorporate deuterium into specific molecular sites. | Unmatched regio- and stereoselectivity for complex biological molecules. | simsonpharma.com |

Expanded Applications in Interdisciplinary Research Fields

The unique properties of deuterated compounds make them valuable tools across a range of scientific disciplines, from environmental science to materials engineering. clearsynth.com

In environmental science, deuterium-labeled compounds serve as powerful tracers to monitor the fate and transport of pollutants. zeochem.com Deuterium oxide is used in hydrology to track groundwater movement and map wastewater distribution without causing environmental harm. zeochem.com This principle extends to organic pollutants. By releasing a deuterated version of a contaminant like 4-tert-butylcatechol (B165716), researchers can trace its degradation pathways in soil and water systems with high precision using mass spectrometry.

Furthermore, deuterated compounds are instrumental in bioremediation research, which uses microorganisms to break down hazardous pollutants. nih.gov Isolating bacteria that can metabolize stable compounds is a key goal. nih.gov Using a compound like this compound as a carbon source in microbial cultures would allow scientists to track the metabolic breakdown of the molecule with great accuracy. By analyzing the resulting metabolites, they can elucidate the complete degradation pathway, identify key enzymatic steps, and optimize conditions for the environmental cleanup of related industrial chemicals.

4-tert-butylcatechol (TBC) is widely used as a polymerization inhibitor, a stabilizing agent added to reactive monomers like styrene (B11656) and butadiene to prevent them from polymerizing prematurely during transport or storage. wikipedia.orgyoutube.com The effectiveness of these inhibitors is critical for industrial safety and efficiency. youtube.com While it is known that inhibitors like TBC function by scavenging free radicals that initiate polymerization, the precise mechanism is a subject of detailed study. youtube.com

This is where deuterated analogues like this compound become invaluable. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference leads to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are significantly slower than those breaking a C-H bond. clearsynth.comnih.gov

By comparing the inhibitory performance of normal TBC with its deuterated version, researchers can determine if the breaking of a specific C-H bond (either on the aromatic ring or the tert-butyl group) is the rate-determining step in the inhibition process.

If the deuterated TBC is a significantly less effective inhibitor, it provides strong evidence that C-H bond cleavage is a critical part of the mechanism.

If there is little to no difference in performance, it suggests that other steps, such as electron transfer or complex formation, are more important. kfupm.edu.sa

This mechanistic insight allows for the rational design of more effective and stable polymerization inhibitors, enhancing the safety and reliability of polymer manufacturing processes. kfupm.edu.samdpi.com

Furthering Fundamental Understanding of Aromatic Reactivity and Stability through Isotopic Probes

Isotopically labeled molecules are essential tools for exploring the fundamental principles of chemical reactivity. acs.org The study of deuterated aromatic compounds, such as the labeled catechol ring in this compound, provides deep insights into reaction mechanisms and the nature of chemical bonds. acs.org

The kinetic isotope effect (KIE) is a primary tool in these investigations. In electrophilic aromatic substitution, for example, the reaction typically involves two steps: the initial attack of the electrophile on the aromatic ring to form an intermediate, followed by the removal of a proton (or deuteron) to restore aromaticity. acs.org

By measuring the reaction rates for both the normal and the deuterated compound, chemists can determine which step is slower and thus rate-controlling.

A significant KIE (where the deuterated compound reacts slower) indicates that the C-H/C-D bond is broken in the rate-determining step. acs.org

The absence of a KIE suggests that the initial electrophilic attack is the slow step. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.